molecular formula C6H12FNO2 B1621240 2-Amino-3-fluorohexanoic acid CAS No. 43163-96-8

2-Amino-3-fluorohexanoic acid

Cat. No.: B1621240
CAS No.: 43163-96-8
M. Wt: 149.16 g/mol
InChI Key: HUPVCGRDUVJYEN-UHFFFAOYSA-N
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Description

2-Amino-3-fluorohexanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a fluorine atom attached to the third carbon of the hexanoic acid chain

Scientific Research Applications

Chemistry: : 2-Amino-3-fluorohexanoic acid is used as a building block in the synthesis of more complex organic molecules

Biology: : In biological research, this compound is used to study the effects of fluorine substitution on amino acids and proteins. It can be incorporated into peptides and proteins to investigate their structure and function.

Medicine: : The compound has potential applications in drug design and development. Fluorine-containing amino acids are often used to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.

Future Directions

2-Amino-3-fluorohexanoic acid is a synthetic amino acid that has potential biological properties and applications. Future research could focus on exploring these properties and applications further. Additionally, the field of amino acid-based modifications of natural products is a promising area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2-Amino-3-fluorohexanoic acid typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles under specific conditions.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amines, thiols, ethers.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluorohexanoic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom can influence the compound’s binding affinity and selectivity for certain enzymes and receptors. This can lead to changes in the activity of these molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-chlorohexanoic acid
  • 2-Amino-3-bromohexanoic acid
  • 2-Amino-3-iodohexanoic acid

Comparison: : 2-Amino-3-fluorohexanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. Fluorine is highly electronegative and can form strong bonds with carbon, leading to increased stability and resistance to metabolic degradation. This makes this compound particularly valuable in applications where enhanced stability and bioavailability are desired.

Properties

IUPAC Name

2-amino-3-fluorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO2/c1-2-3-4(7)5(8)6(9)10/h4-5H,2-3,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVCGRDUVJYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372067
Record name 2-amino-3-fluorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43163-96-8
Record name 2-amino-3-fluorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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